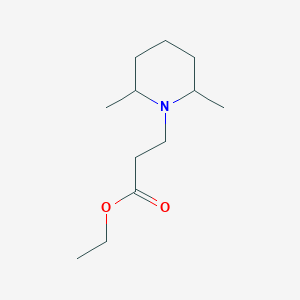![molecular formula C5H4N2S B3079016 1H-Thieno[3,2-c]pyrazole CAS No. 10588-59-7](/img/structure/B3079016.png)
1H-Thieno[3,2-c]pyrazole
Descripción general
Descripción
1H-Thieno[3,2-c]pyrazole is an organic compound characterized by the fusion of a pyrazole ring and a thiophene ring. This unique structure imparts significant biological and chemical properties, making it a valuable scaffold in medicinal chemistry. The compound has been identified for its potential in various therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory activities .
Mecanismo De Acción
Target of Action
1H-Thieno[3,2-c]pyrazole, also known as Tpz-1, has been identified as a potent and selective cytotoxic compound against various cancer cell lines . Its primary targets are cancer cells, particularly human blood, breast, colon, and cervical cancer cell lines . It has also been found to interfere with components of signaling pathways and the cytoskeleton that are important to cell shape, internal organization, growth, and division .
Mode of Action
Tpz-1 interacts with its targets by inducing programmed cell death . It interferes with cell cycle progression, reduces phosphorylation of p38, CREB, Akt, and STAT3 kinases, induces hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases, and disrupts microtubules and mitotic spindle formation . This disruption of normal cellular processes leads to the death of the cancer cells .
Biochemical Pathways
The biochemical pathways affected by Tpz-1 are primarily those involved in cell cycle progression and signal transduction . By interfering with these pathways, Tpz-1 disrupts the normal functioning of the cancer cells, leading to their death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tpz-1 are not available in the literature, it has been reported that Tpz-1 consistently induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) against a panel of 17 human cancer cell lines after 24 h, 48 h, or 72 h of exposure . This suggests that Tpz-1 has good bioavailability and is able to reach its target cells effectively.
Result of Action
The result of Tpz-1’s action is the induction of programmed cell death in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors .
Análisis Bioquímico
Cellular Effects
These compounds have been found to interfere with cell cycle progression, reduce phosphorylation of certain kinases, and disrupt microtubules and mitotic spindle formation
Molecular Mechanism
Related thienopyrazole derivatives have been found to interfere with cell cycle progression, reduce phosphorylation of certain kinases, and disrupt microtubules and mitotic spindle formation . These actions suggest that 1H-Thieno[3,2-c]pyrazole may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Related thienopyrazole derivatives have shown consistent cytotoxic effects against a panel of human cancer cell lines after 24 h, 48 h, or 72 h of exposure
Métodos De Preparación
The synthesis of 1H-Thieno[3,2-c]pyrazole typically involves the Gewald reaction, which is a multi-component reaction that includes the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. One common synthetic route involves the reaction of phenylsulfonylacetophenone with sulfur and malononitrile in dimethylformamide (DMF) and triethylamine to yield the corresponding 2-amino-4-phenyl-5-phenylsulfonyl-thiophene-3-carbonitrile . Industrial production methods often utilize similar multi-step processes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
1H-Thieno[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions for these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like triethylamine. Major products formed from these reactions include various substituted thieno[3,2-c]pyrazole derivatives, which exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
1H-Thieno[3,2-c]pyrazole has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparación Con Compuestos Similares
1H-Thieno[3,2-c]pyrazole can be compared with other similar compounds such as:
Thieno[2,3-c]pyrazole: Another fused heterocyclic compound with similar biological activities but differing in the position of the thiophene ring fusion.
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antimicrobial properties, this compound has a different heterocyclic fusion pattern.
Thieno[3,2-d]pyrimidine: Exhibits significant pharmacological activities, including antimicrobial and antitumor effects.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a versatile scaffold for drug development and other applications.
Propiedades
IUPAC Name |
1H-thieno[3,2-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-3-6-7-4(1)5/h1-3H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZRBZETLXDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)






![(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one](/img/structure/B3079029.png)


![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)


